N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a benzodioxine carboxamide derivative featuring a 4-methyl-2-nitrophenyl substituent. The benzodioxine scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage in π-π interactions with biological targets . The ortho-nitro and para-methyl groups on the phenyl ring likely influence electronic properties, steric bulk, and solubility, distinguishing it from analogs.
Properties
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-10-6-7-11(12(8-10)18(20)21)17-16(19)15-9-22-13-4-2-3-5-14(13)23-15/h2-8,15H,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYWCKDAYSLMJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research. This article reviews its biological activity, including its mechanisms of action, cytotoxic effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C16H14N2O5
- Molecular Weight : 314.293 g/mol
- CAS Number : 6104-96-7
The structure features a benzodioxine ring system substituted with a nitrophenyl group, which is significant for its biological activity.
This compound exhibits its biological effects primarily through the following mechanisms:
- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. It induces apoptosis in tumor cells by activating intrinsic apoptotic pathways.
- Microtubule Targeting : Similar to other compounds in its class, it may interact with microtubules, disrupting their function and leading to cell cycle arrest.
- Autophagic Inhibition : Recent studies indicate that this compound can inhibit autophagy, a cellular process that cancer cells often exploit for survival under stress conditions.
Case Studies and Experimental Results
-
Cytotoxic Activity :
- In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against hematological malignancies such as chronic lymphocytic leukemia (CLL) and solid tumors like oral squamous cell carcinoma (OSCC) .
- The compound's IC50 values were determined through MTT assays across various cancer cell lines, indicating effective dose-dependent cytotoxicity.
-
Mechanistic Insights :
- A study highlighted that prolonged exposure to the compound leads to apoptosis in colon cancer cells by activating autophagic flux as a protective mechanism against the compound's effects .
- The use of autophagy inhibitors alongside this compound was shown to enhance its apoptotic potential, suggesting a synergistic effect when combined with other therapeutic agents.
- Structure-Activity Relationship (SAR) :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical parameters of the target compound with its analogs:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s methyl group (electron-donating) and nitro group (electron-withdrawing) create a unique electronic profile compared to purely nitro-substituted analogs like the 4-nitrophenyl derivative .
- Hydrophobicity : The biphenyl analog exhibits higher hydrophobicity (logP estimated >4) due to extended aromatic systems, whereas the sulfamoyl derivative is more polar.
- Biological Relevance : The sulfamoyl group in may mimic sulfonamide drugs (e.g., antibiotics), while the thienyl-pyrimidinyl substituent in aligns with kinase inhibitor scaffolds .
Computational and Experimental Insights
- Docking Studies : Angiotensin II receptor antagonists () demonstrate that substituents like methoxy and bromophenyl enhance binding via hydrogen bonds and electrostatic interactions. By analogy, the target compound’s nitro group may engage in similar interactions .
- Scaffold Hopping: Graph neural networks () identified benzodioxine derivatives as potent immunomodulators, validating the scaffold’s versatility. The target compound’s methyl-nitro substitution could optimize activity in this context .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
